chemical structure and molecular weight of 3-Chloro-2-fluoro-4-methoxypyridine
chemical structure and molecular weight of 3-Chloro-2-fluoro-4-methoxypyridine
The following technical guide provides an in-depth analysis of 3-Chloro-2-fluoro-4-methoxypyridine , a specialized heterocyclic scaffold used in medicinal chemistry.
Content Type: Technical Reference & Synthetic Guide Subject: CAS 1227597-96-7 | Pyridine Scaffold Analysis
Executive Summary
3-Chloro-2-fluoro-4-methoxypyridine is a trisubstituted pyridine derivative characterized by a unique electrophilic profile. It serves as a high-value intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. Its structural utility lies in the orthogonal reactivity of its substituents: the 2-fluoro group is highly activated for nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The compound is defined by the following structural and physical parameters.
| Parameter | Data |
| Chemical Name | 3-Chloro-2-fluoro-4-methoxypyridine |
| CAS Number | 1227597-96-7 |
| Molecular Formula | C₆H₅ClFNO |
| Molecular Weight | 161.56 g/mol |
| Exact Mass | 161.0044 |
| SMILES | COC1=C(Cl)C(F)=NC=C1 |
| InChI Key | MYJPKEKEPGHLPB-UHFFFAOYSA-N |
| LogP (Predicted) | ~1.74 |
| Physical State | Solid or Low-melting Solid (matrix dependent) |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water.[1][2] |
Synthetic Methodology
The synthesis of 3-Chloro-2-fluoro-4-methoxypyridine is governed by the principles of regioselective nucleophilic aromatic substitution (
Primary Synthetic Route
The most efficient route utilizes 3-chloro-2,4-difluoropyridine as the starting material. Fluorine is a superior leaving group to chlorine in
Protocol:
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Precursor: 3-Chloro-2,4-difluoropyridine.
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Reagent: Sodium Methoxide (NaOMe), 1.05 equivalents.
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Solvent: Anhydrous Methanol or THF.
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Conditions: 0°C to Room Temperature (RT), 2–4 hours.
Regioselectivity Logic: The starting material possesses two electrophilic sites: C2 and C4.
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C4 Position: Activated by the pyridine nitrogen (para) and the inductive effect of the adjacent 3-chloro group. Sterically, it is less hindered than the C2 position.
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C2 Position: Activated by the pyridine nitrogen (ortho).
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Outcome: Nucleophilic attack by methoxide occurs preferentially at the C4 position . This selectivity is driven by the steric relief at C4 compared to the C2 position (flanked by the ring nitrogen and the 3-Cl) and the electronic stabilization of the transition state.
Visualization of Reaction Pathways
The following diagram illustrates the synthesis and potential downstream functionalization pathways (Orthogonal Reactivity).
Figure 1: The synthesis proceeds via selective displacement of the C4-fluorine. The product retains a C2-fluorine and C3-chlorine for subsequent diverse functionalization.
Analytical Characterization
Researchers should validate the compound identity using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]
¹H NMR Prediction (DMSO-d₆, 400 MHz)
The molecule has two aromatic protons (H5 and H6) and one methoxy group.
| Proton | Shift (δ ppm) | Multiplicity | Coupling Constants ( | Assignment Logic |
| H-6 | 8.05 – 8.15 | Doublet (d) | Deshielded by adjacent Nitrogen; characteristic | |
| H-5 | 7.10 – 7.20 | Doublet (d) | Shielded by the 4-Methoxy group (resonance effect). | |
| -OCH₃ | 3.95 – 4.05 | Singlet (s) | - | Characteristic methoxy singlet. |
Note: Small long-range coupling with Fluorine (
Mass Spectrometry
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Ionization: ESI+
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Parent Ion [M+H]⁺: 162.0 (³⁵Cl) and 164.0 (³⁷Cl).
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Isotope Pattern: A distinct 3:1 ratio for the M and M+2 peaks confirms the presence of a single chlorine atom.
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry due to its ability to participate in sequential, orthogonal reactions.
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Kinase Inhibition: The pyridine nitrogen can serve as a hydrogen bond acceptor in the hinge region of kinase enzymes. The 3-Cl and 2-F substituents allow for the precise tuning of lipophilicity and metabolic stability.
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Sequential Functionalization:
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Step 1: The 2-fluoro group is labile and can be displaced by amines (primary or secondary) to install solubilizing groups or pharmacophores.
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Step 2: The 3-chloro group is less reactive towards
but highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the construction of biaryl systems.
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Safety & Handling
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Hazards: Classified as Irritant (Skin/Eye) and Harmful if Swallowed (H302, H315, H319).
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis of the fluorine is slow but possible over extended periods).
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PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory. Use in a well-ventilated fume hood.
References
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Fluorochem. 3-Chloro-2-fluoro-4-methoxypyridine Safety Data Sheet & Product Info. Retrieved from .
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PubChem. Compound Summary: 3-chloro-2-fluoro-4-methylpyridine (Structural Analog Analysis). National Library of Medicine. Retrieved from .
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WuXi AppTec. Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridines. WuXi Biology Technical Notes. Retrieved from .
- Schlosser, M.The reactivity of fluoropyridines. Journal of Organometallic Chemistry.
